molecular formula C7H10N2O B3124895 2-methoxybenzene-1,3-diamine CAS No. 32114-60-6

2-methoxybenzene-1,3-diamine

Cat. No.: B3124895
CAS No.: 32114-60-6
M. Wt: 138.17 g/mol
InChI Key: PAXOFIORPRCXBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

2-Methoxybenzene-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

Target of Action

The primary target of 2-methoxybenzene-1,3-diamine is the benzene ring. The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

The compound undergoes electrophilic aromatic substitution because aromaticity is maintained . The general mechanism involves two steps :

Biochemical Pathways

The compound is involved in the electrophilic aromatic substitution reactions of benzene .

Pharmacokinetics

The compound has high gastrointestinal absorption and is BBB permeant . The compound has a log Kp (skin permeation) of -6.75 cm/s . Its lipophilicity is represented by a consensus log Po/w of 0.7 .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This occurs through a two-step mechanism involving the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged benzenonium intermediate, and the removal of a proton from this intermediate .

Action Environment

The action of this compound can be influenced by the solvent used. For example, the irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid provided N2-aryl-4-methoxybenzene-1,2-diamines as the major product . On the other hand, irradiation in acetal containing 0.16 M hydrochloric acid led to 1-aryl-6-methoxy-2-methyl-1H-benzimidazoles as the major product .

Biochemical Analysis

Biochemical Properties

2-Methoxybenzene-1,3-diamine plays a crucial role in biochemical reactions, particularly in the synthesis of dyes and pigments. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic processing. The interactions between this compound and these biomolecules often involve oxidation-reduction reactions, leading to the formation of reactive intermediates that can further participate in various biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity. For instance, its interaction with cytochrome P450 enzymes can lead to the formation of reactive oxygen species (ROS), which in turn can cause oxidative damage to cellular components. This compound also influences gene expression by interacting with DNA and transcription factors, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been found that the stability of this compound can vary depending on environmental conditions such as pH and temperature. Over time, this compound may degrade into other products, which can have different biological activities. Long-term exposure to this compound in vitro has shown that it can lead to sustained oxidative stress and alterations in cellular function .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound are dose-dependent. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant toxic effects, including oxidative damage and apoptosis. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response. Toxicity studies have shown that high doses of this compound can cause adverse effects such as liver and kidney damage .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its detoxification and excretion. It is metabolized by cytochrome P450 enzymes into various intermediates, which can then be conjugated with glutathione or other molecules to facilitate their excretion. These metabolic processes can affect the overall metabolic flux and the levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins that facilitate its movement across cellular membranes. Once inside the cell, it may localize to specific organelles, such as the mitochondria or the endoplasmic reticulum, where it can exert its biochemical effects. The distribution of this compound within tissues can also be influenced by its binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize in the mitochondria, where it can affect mitochondrial function and induce oxidative stress. Additionally, it may be targeted to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Post-translational modifications, such as phosphorylation, can influence the targeting and activity of this compound within the cell .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxybenzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Methoxybenzene-1,3-diamine is unique due to the positioning of its functional groups, which influences its reactivity and applications. The methoxy group at the 2 position provides distinct electronic effects, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-methoxybenzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXOFIORPRCXBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70953993
Record name 2-Methoxybenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70953993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32114-60-6
Record name 1,3-Benzenediamine, 2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032114606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxybenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70953993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

0.500 g (2.52 mmol) of compound 2,6-dinitroanisole was suspended in 40 mL of water together with 2.310 g (35.3 mmol) of Zn and 0.530 g (10.1 mmol) of NH4Cl. The solution was boiled for 2.5 h. After cooling to room temperature, the solution was extracted with ethyl acetate. The organic solution was dried with anhydrous Na2SO4 and distilled in vacuo to obtain 0.330 g (95%) of clean 2,6-diaminoanisole as a red oil. 1H NMR (CDCl3) δ 6.73 (t, J=7.9 Hz, 1H, Ar—H), 6.19 (d, J=7.9 Hz, 2H, Ar—H), 3.78 (s, 3H, O—CH3), 3.73 (br. s, 4H, Ar—NH2). 13C NMR (CDCl3) δ 140.3, 134.9, 125.2, 106.6, 58.6.
[Compound]
Name
compound
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.53 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Quantity
2.31 g
Type
catalyst
Reaction Step Five
Yield
95%

Synthesis routes and methods II

Procedure details

A 2 L round bottomed flask was charged with 23 g (116 mmol) 2-methoxy-1,3-dinitrobenzene and 261 g (1.16 mol) tin chloride dihydrate. 160 mL EtOH was added, and the resulting suspension was stirred at 70° C. for 90 min. In the beginning, the reaction is very exothermic be careful! The solvent was removed and the reaction mixture was diluted with H2O and slowly added to about 500 mL of a 10 M NaOH solution. The suspension was cooled down to RT and extracted three times with EtOAc. The combined organic layers were dried over MgSO4, filtered and the solvent was removed under reduced pressure. The product was obtained as red oil and used without further purification.
Quantity
23 g
Type
reactant
Reaction Step One
Name
tin chloride dihydrate
Quantity
261 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 2-methoxy-1,3-dinitro-benzene (1.49 g) and palladium on carbon (10%, 150 mg) in ethanol (75 mL) was stirred under hydrogen atmosphere (1 atm.) overnight. The catalyst was filtered off on a CELITE™ pad and the filter cake was washed with ethanol. The filtrate was evaporated under reduced pressure to afford 1.1 g of 2-methoxy-benzene-1,3-diamine as a light yellow solid without further purifications.
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methoxybenzene-1,3-diamine
Reactant of Route 2
Reactant of Route 2
2-methoxybenzene-1,3-diamine
Reactant of Route 3
Reactant of Route 3
2-methoxybenzene-1,3-diamine
Reactant of Route 4
2-methoxybenzene-1,3-diamine
Reactant of Route 5
2-methoxybenzene-1,3-diamine
Reactant of Route 6
2-methoxybenzene-1,3-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.